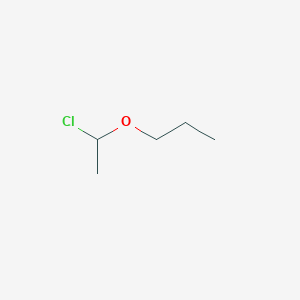
1-(1-Chloroethoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethoxy)propane is an organic compound with the molecular formula C5H11ClO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloroethoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Chloroethoxy)propane can be synthesized through the reaction of 1-propanol with thionyl chloride (SOCl2) or phosphorus trichloride (PCl3). The reaction typically involves the following steps:
- Reaction with Thionyl Chloride:
- 1-Propanol is reacted with thionyl chloride to produce 1-chloropropane.
- The reaction is carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction.
- The reaction equation is:
CH3CH2CH2OH+SOCl2→CH3CH2CH2Cl+SO2+HCl
- 1-Chloropropane is then reacted with ethylene oxide to form this compound.
- This reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) to facilitate the formation of the ether linkage.
- The reaction equation is:
CH3CH2CH2Cl+C2H4O→CH3CH2CH2OCH2CH2Cl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethoxy)propane undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Scientific Research Applications
1-(1-Chloroethoxy)propane has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(1-Chloroethoxy)propane involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
1-(1-Chloroethoxy)propane can be compared with other similar compounds such as:
1-(2-Chloroethoxy)propane:
1-(1-Bromoethoxy)propane:
1-(1-Chloroethoxy)butane:
Properties
CAS No. |
692-35-3 |
|---|---|
Molecular Formula |
C5H11ClO |
Molecular Weight |
122.59 g/mol |
IUPAC Name |
1-(1-chloroethoxy)propane |
InChI |
InChI=1S/C5H11ClO/c1-3-4-7-5(2)6/h5H,3-4H2,1-2H3 |
InChI Key |
IMULTGIDITYKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]pyridin-3-amine](/img/structure/B13318279.png)

![12-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13318296.png)
![1-[5-Bromo-2-(1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13318305.png)
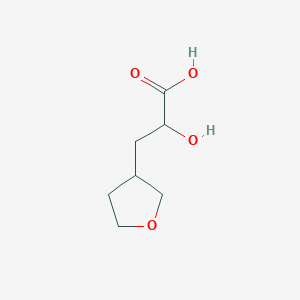

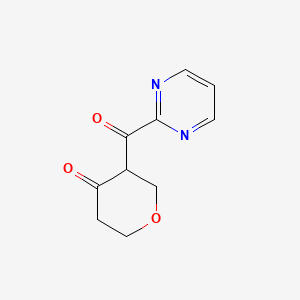

![3,4,4-Trimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13318334.png)
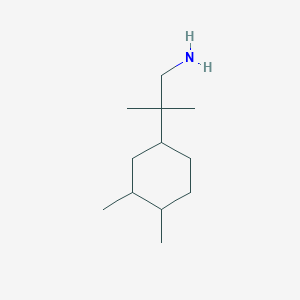
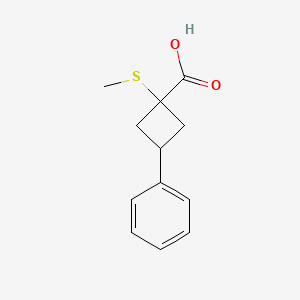
![2-Fluoro-2-[2-(propan-2-yl)phenyl]acetic acid](/img/structure/B13318345.png)
![1-[2-Chloro-6-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B13318346.png)

